Methyl 2,5-dichlorobenzoate

Overview

Description

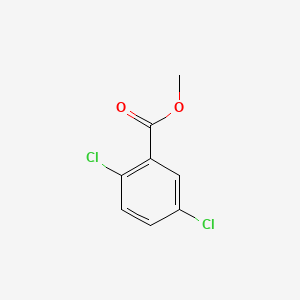

Methyl 2,5-dichlorobenzoate is an organic compound with the molecular formula C8H6Cl2O2. It is a methyl ester derived from 2,5-dichlorobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a white solid with a melting point of 37-40°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-dichlorobenzoate can be synthesized through the esterification of 2,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation to separate the product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dichlorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 2,5-dichlorobenzoic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates.

Hydrolysis: 2,5-dichlorobenzoic acid and methanol.

Reduction: 2,5-dichlorobenzyl alcohol.

Scientific Research Applications

Organic Synthesis

Methyl 2,5-dichlorobenzoate serves as a versatile intermediate in the synthesis of various organic compounds. Notably, it is used in:

- Synthesis of 2,5-Dichlorobenzohydrazide : This compound is utilized in the production of pharmaceuticals and agrochemicals.

- Formation of 1,3,4-Oxadiazoles : These heterocyclic compounds have applications in medicinal chemistry due to their biological activities .

The compound is also involved in synthesizing angiotensin II receptor antagonists, which are important in managing hypertension .

Microbial Studies

Research has demonstrated that specific bacterial strains can utilize this compound as a carbon source. For instance:

- Burkholderia cepacia : This bacterium can hydrolyze this compound to benzoic acid, showcasing its potential for bioremediation applications . The enzymatic activity of this strain indicates its ability to degrade chlorinated aromatic compounds, which are often pollutants.

Plant Growth Regulation

This compound has been identified as a plant growth regulator and fungicide. It exhibits moderate toxicity to aquatic life but limited information is available regarding its impact on human health and biodiversity . Its application in agriculture aims to enhance crop yield and disease resistance.

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively separated using HPLC techniques. A reverse-phase HPLC method utilizing Newcrom R1 columns has been developed for analyzing this compound. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility . This method is scalable and applicable for isolating impurities in preparative separation processes.

Toxicological Studies

Toxicological evaluations indicate that this compound possesses moderate oral toxicity in mammals and poses risks to aquatic organisms. Studies have assessed its absorption, distribution, excretion, and metabolism in animal models . Understanding these toxicological profiles is crucial for safe handling and regulatory compliance.

Case Study 1: Biodegradation Potential

A study focused on the biodegradation capabilities of Burkholderia cepacia highlighted the microorganism's efficiency in breaking down this compound within a week under laboratory conditions. This finding suggests potential applications in bioremediation strategies for contaminated sites .

Case Study 2: Agricultural Application

In agricultural settings, this compound has been tested for its efficacy as a fungicide. Field trials demonstrated significant improvements in crop health and yield when applied under controlled conditions . Further research is needed to evaluate long-term effects on soil health and biodiversity.

Mechanism of Action

The mechanism of action of methyl 2,5-dichlorobenzoate as a plant growth regulator involves its interaction with plant hormones, leading to the regulation of growth processes. As a fungicide, it disrupts the cell membrane integrity of fungi, leading to cell death . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

2,5-Dichlorobenzoic Acid: The parent compound from which methyl 2,5-dichlorobenzoate is derived.

2,4-Dichlorobenzoic Acid: Another chlorinated benzoic acid with similar properties but different substitution patterns.

Methyl 2,4-dichlorobenzoate: A methyl ester of 2,4-dichlorobenzoic acid with similar applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a starting material for the synthesis of advanced polymers and its role in microbial degradation studies highlight its versatility .

Biological Activity

Methyl 2,5-dichlorobenzoate (MDCB) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and microbiology. This article explores its biological properties, including its role as a plant growth regulator, fungicide, and its interactions with various microorganisms.

- Chemical Formula : C₈H₆Cl₂O₂

- Molecular Weight : 205.03 g/mol

- Solubility : Moderately soluble in water

- Structure : Contains two chlorine atoms positioned at the 2 and 5 positions of the benzene ring, contributing to its biological activity.

Plant Growth Regulation

This compound is primarily recognized for its function as a plant growth regulator . It influences plant growth by modulating hormonal pathways, which can lead to enhanced growth rates and improved crop yields. Its application in agriculture is significant, particularly for grafting grapevines where it serves as a fungicide to protect against various pathogens .

Toxicity and Ecotoxicology

The compound exhibits moderate toxicity to aquatic organisms, particularly fish. However, data on its overall toxicity to biodiversity remains limited. In mammals, MDCB shows moderate oral toxicity, indicating potential risks if ingested in significant quantities . The following table summarizes its toxicity profile:

| Organism | Toxicity Level |

|---|---|

| Fish | Moderate |

| Mammals (oral) | Moderate |

| Other Biodiversity | Limited data available |

Microbial Interactions

Recent studies have highlighted the ability of certain microorganisms to degrade this compound. Notably, Burkholderia cepacia, a bacterium isolated from soil, has demonstrated the capacity to utilize methyl benzoate and its derivatives as carbon sources. This strain hydrolyzes methyl esters into benzoic acid and further degrades it, showcasing potential applications in bioremediation efforts .

Case Study: Degradation by Burkholderia cepacia

In a controlled study:

- Strain : Burkholderia cepacia

- Source : Soil samples enriched with methyl benzoate

- Degradation Time : Complete degradation of methyl benzoate occurred within 30 hours.

- By-products : Minimal accumulation of benzoic acid was observed during degradation.

This indicates that B. cepacia not only utilizes MDCB but also efficiently breaks it down into less harmful substances .

Applications in Synthetic Chemistry

This compound is widely used as an intermediate in synthetic organic chemistry. It plays a crucial role in the synthesis of various compounds including:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2,5-dichlorobenzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is synthesized via esterification of 2,5-dichlorobenzoic acid with methanol in the presence of concentrated sulfuric acid as a catalyst. Key parameters include:

- Reaction Time : Reflux for 4–6 hours to ensure complete esterification .

- Temperature : Controlled reflux (~65–70°C) to avoid side reactions.

- Workup : Precipitation in ice water, filtration, and recrystallization from ethanol to purify the product .

- Yield Optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting acid catalyst concentration (typically 1–2% v/v) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what are the diagnostic peaks?

- Methodological Answer :

- Infrared (IR) Spectroscopy : A strong carbonyl (C=O) stretch at ~1731–1737 cm⁻¹ confirms ester formation . Chlorine substituents influence aromatic C-Cl stretches at 600–800 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR : Singlet for methyl ester (~3.92 ppm), aromatic protons as multiplets (7.40–7.82 ppm) .

- ¹³C NMR : Carbonyl carbon at ~164.9 ppm, methyl carbon at ~52.7 ppm, and aromatic carbons at 131–135 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 205 (M⁺) and fragment ions corresponding to Cl loss .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance the interpretation of this compound’s spectroscopic data?

- Methodological Answer : DFT calculations predict vibrational frequencies and electronic transitions, aiding in:

- IR/Raman Assignments : Simulated spectra match experimental data (e.g., C=O and C-Cl vibrations) .

- Electron Density Mapping : Identifying charge distribution effects from chlorine substituents on aromatic ring reactivity .

- Thermodynamic Properties : Calculating enthalpy and entropy of phase transitions (e.g., melting point correlation) .

Q. What experimental methods are used to assess the environmental mobility of this compound?

- Methodological Answer : Key approaches include:

- Vapor Pressure Measurement : Diaphragm manometer static method (0.1–100 Pa range) and Knudsen effusion for low-volatility compounds .

- Solubility Determination : Shake flask method with UV-vis spectrophotometry at 298.15 K. For hydrophobic compounds, use octanol-water partitioning (log Kow) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to study melting points (38°C) and crystalline phase transitions .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biodegradation or biological activity?

- Methodological Answer :

- Biodegradation Studies : Microbial strains (e.g., Achromobacter xylosoxidans) metabolize 2,5-dichlorobenzoate derivatives via dechlorination pathways. Aerobic degradation assays monitor chloride ion release .

- Structure-Activity Relationships (SAR) : Comparing this compound with analogs (e.g., 2,4-dichloro or brominated derivatives) in bioassays to evaluate toxicity or plant growth regulation .

Q. Contradictions and Notes

- Synthetic Routes : describes synthesis from 2,5-dichloroaniline, while uses 2,5-dichlorobenzoic acid. The latter is more widely validated for academic reproducibility .

- Environmental Data : Solubility values may vary with purity; recrystallization from ethanol () reduces impurities affecting measurements .

Properties

IUPAC Name |

methyl 2,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJQBGGHUDNAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022201 | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [MSDSonline] | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2905-69-3, 68214-43-7 | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,5-DICHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J07555O4HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 2,5-DICHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.